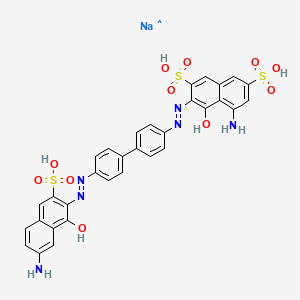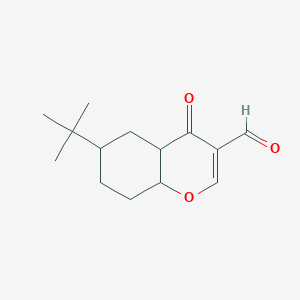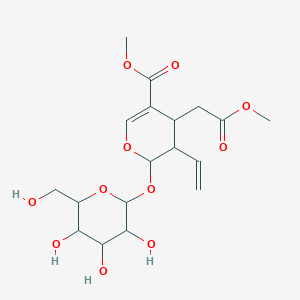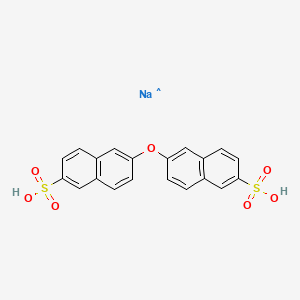
2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L,L-Dityrosine Hydrochloride is a dimeric form of the amino acid tyrosine. It is formed by the oxidative coupling of two tyrosine molecules, resulting in a compound with a 3,3’-biaryl bond. This compound is often used as a biomarker for oxidative protein damage and selective proteolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L,L-Dityrosine Hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves the use of enzymes such as myeloperoxidase, which catalyzes the formation of dityrosine crosslinks in proteins . The reaction typically occurs in the presence of hydrogen peroxide and under specific pH conditions .
Industrial Production Methods
Industrial production of L,L-Dityrosine Hydrochloride involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography performed in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and affinity chromatography on immobilized phenyl boronate .
Análisis De Reacciones Químicas
Types of Reactions
L,L-Dityrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like myeloperoxidase, leading to the formation of dityrosine crosslinks.
Reduction: Though less common, reduction reactions can break the dityrosine bond.
Substitution: Involving the replacement of functional groups on the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and myeloperoxidase are commonly used.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is L,L-Dityrosine Hydrochloride itself, along with other potential derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
L,L-Dityrosine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
L,L-Dityrosine Hydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking can alter the structure and function of proteins, affecting various cellular processes. The compound is also involved in the regulation of metabolic pathways in response to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: The monomeric form of L,L-Dityrosine Hydrochloride.
3-Nitrotyrosine: Another oxidative derivative of tyrosine.
Ortho-Tyrosine: A structural isomer of tyrosine formed under oxidative conditions.
Uniqueness
L,L-Dityrosine Hydrochloride is unique due to its dimeric structure, which allows it to form crosslinks between protein molecules. This property makes it a valuable biomarker for oxidative stress and protein damage, distinguishing it from other tyrosine derivatives .
Propiedades
Fórmula molecular |
C9H13Cl2NO3 |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H |
Clave InChI |
HRKNKRSZLCYTHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)


